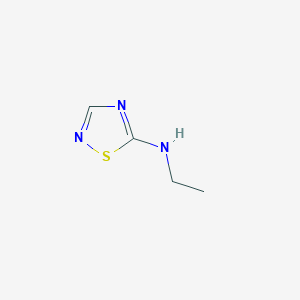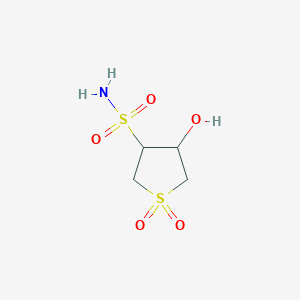
5-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C5H7BrO2S. It belongs to the class of dihydrothiophene dioxides, which are known for their diverse applications in organic synthesis and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide typically involves the bromination of 4-methyl-2,3-dihydrothiophene 1,1-dioxide. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反応の分析
Types of Reactions
5-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Major Products Formed
Substitution: Products include 4-methyl-2,3-dihydrothiophene derivatives with various substituents replacing the bromine atom.
Oxidation: The major product is the corresponding sulfone derivative.
科学的研究の応用
5-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways . The bromine atom and the sulfone group play crucial roles in these interactions.
類似化合物との比較
Similar Compounds
- 5-Bromo-2,3-dihydrothiophene 1,1-dioxide
- 4-Methyl-2,3-dihydrothiophene 1,1-dioxide
- 5-Bromo-4-methyl-3-nitro-2,3-dihydrothiophene 1,1-dioxide
Uniqueness
5-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide is unique due to the presence of both a bromine atom and a methyl group on the dihydrothiophene ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C5H7BrO2S |
|---|---|
分子量 |
211.08 g/mol |
IUPAC名 |
5-bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C5H7BrO2S/c1-4-2-3-9(7,8)5(4)6/h2-3H2,1H3 |
InChIキー |
PSMXJESKICQYFP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(S(=O)(=O)CC1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12111768.png)


![2-Piperazinone, 4-[(4-aminophenyl)methyl]-](/img/structure/B12111784.png)
![Imidazo[1,5-a]pyridine, 1-bromo-3-(1,1-dimethylethyl)-](/img/structure/B12111793.png)

![2-{[(Piperidin-4-yl)oxy]methyl}quinoline](/img/structure/B12111798.png)


![2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12111813.png)


![benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12111835.png)
